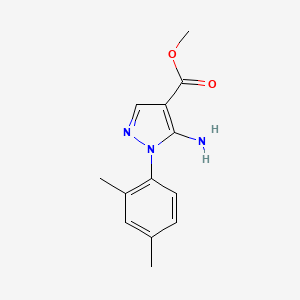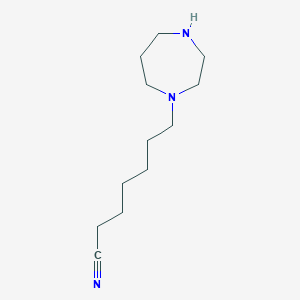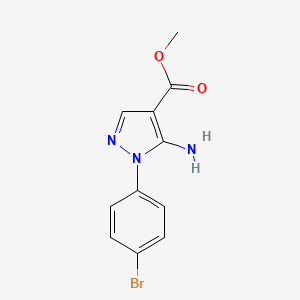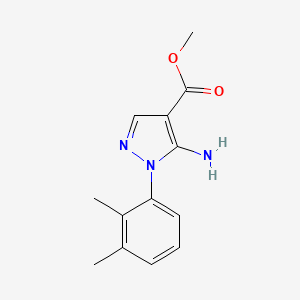
Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as this compound or M5AP, is a synthetic organic compound that is used in a variety of scientific research applications. M5AP is a relatively new compound, having only been discovered in the early 2000s. Since then, it has become a popular compound for researchers due to its unique properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the utility of pyrazole derivatives as building blocks in the synthesis of a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile dyes and other heterocyclic compounds from a broad spectrum of precursors, showcasing the potential of pyrazole derivatives in synthetic chemistry and material sciences (Gomaa & Ali, 2020).
Biopolymer Modification
In another domain, the chemical modification of biopolymers such as xylan through reactions with pyrazole derivatives leads to the creation of novel biopolymer ethers and esters. These modifications impart specific properties to the biopolymers based on the functional groups introduced, thereby extending their application potential in fields like drug delivery, where xylan esters could form nanoparticles for targeted therapeutic delivery (Petzold-Welcke et al., 2014).
Medicinal and Pharmaceutical Applications
The synthesis and application of pyrazole derivatives, including the pyranopyrimidine core, highlight the crucial role these structures play in the development of medicinal and pharmaceutical agents. Such compounds are investigated for their broad applicability in creating scaffolds that are central to the design of bioavailable drugs for various therapeutic areas (Parmar et al., 2023).
Anticancer Agent Development
Knoevenagel condensation products, involving pyrazole derivatives, are identified for their potential in anticancer drug development. The versatility of this reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids from carbonyl functionalities and active methylenes underpins the generation of compounds with significant anticancer activity, demonstrating the medicinal relevance of pyrazole derivatives (Tokala et al., 2022).
properties
IUPAC Name |
methyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-11(9(2)6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINQHVLHWBYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)


![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)


